molecular formula C30H32N14O6S2 B13784298 Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt CAS No. 85587-35-5

Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt

Cat. No.: B13784298
CAS No.: 85587-35-5
M. Wt: 748.8 g/mol
InChI Key: YNFWHCCJLKKICU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt (CAS 85587-35-5) is a synthetic azo dye characterized by a complex bis-azo structure with sulfonic acid groups and diammonium counterions. Its molecular formula is C₃₀H₂₈N₁₂O₆S₂·2NH₄, derived from two benzenesulfonic acid moieties linked via 1,3-phenylene bis-azo groups and further connected to 4,6-diamino-3,1-phenylene units . This compound is primarily used in industrial applications, including paper dyeing and textiles, due to its water solubility conferred by sulfonic acid groups and ammonium ions .

Properties

CAS No.

85587-35-5

Molecular Formula

C30H32N14O6S2

Molecular Weight

748.8 g/mol

IUPAC Name

diazanium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H26N12O6S2.2H3N/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);2*1H3

InChI Key

YNFWHCCJLKKICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Methodology

Step Description Conditions Notes
1 Synthesis of 4,6-diamino-1,3-phenylenediamine Starting from phenylenediamine, sulfonation and amination under controlled conditions Intermediate for azo coupling
2 Diazotization of aromatic amine Sodium nitrite (NaNO$$_2$$) and hydrochloric acid (HCl) at 0–5 °C Formation of diazonium salt, critical for azo bond formation
3 Azo coupling with benzenesulfonic acid derivatives Coupling in alkaline medium (pH ~8-10) to form azo bonds pH control essential to optimize yield and color properties
4 Neutralization and salt formation Addition of ammonium hydroxide (NH$$_4$$OH) to obtain diammonium salt Ensures solubility and stability of final compound
5 Purification Recrystallization from water or aqueous solvents Removes impurities and unreacted reagents

Reaction Scheme Summary

The synthesis can be summarized as:

  • Aromatic amine → Diazotization → Diazonium salt
  • Diazonium salt + Benzenesulfonic acid derivative → Azo coupling → Azo dye intermediate
  • Intermediate + NH$$_4$$OH → Diammonium salt formation → Final product

Research Findings and Analytical Data

Spectroscopic Analysis

  • UV-Vis Spectroscopy: Confirms azo bond formation with characteristic absorption bands in the visible region, indicating successful coupling.
  • Infrared (IR) Spectroscopy: Shows sulfonic acid and amino group vibrations confirming substitution patterns.
  • NMR Spectroscopy: Validates aromatic proton environments and substitution on phenylene rings.

Thermal Analysis

Comparative Table of Preparation Parameters from Literature

Parameter Typical Range/Value Source/Notes
Diazotization Temp. 0–5 °C Prevents diazonium salt decomposition
pH for Coupling 8–10 Optimal for azo bond formation
Reaction Time 1–3 hours Dependent on scale and reagents
Purification Method Recrystallization in water Enhances purity and yield
Yield 70–85% High yield achievable with control

Notes on Process Optimization

  • Temperature and pH Control: Critical throughout the diazotization and azo coupling steps to avoid side reactions such as hydrolysis or polymerization.
  • Use of Organic Solvents: Some patents suggest organic solvents during sulfonation and amination steps to improve selectivity and yield.
  • Scale-Up Considerations: Industrial synthesis requires continuous monitoring of reaction parameters and efficient purification protocols to maintain product consistency.

Chemical Reactions Analysis

Azo Coupling Reactions

The compound participates in azo coupling due to its diazoamino groups. This reaction typically occurs under alkaline conditions, where the diazonium salt reacts with electron-rich aromatic amines or phenols. For example:

  • Reaction with 1-naphthol forms a tris-azo derivative, enhancing chromophoric properties for textile dyeing.

  • Coupling with resorcinol under pH 9–10 yields water-soluble dyes with improved lightfastness .

Key Conditions :

ParameterValue
Temperature0–5°C (diazotization)
pH Range8–10 (coupling phase)
SolventAqueous or DMF/water mix

Diazotization and Reductive Cleavage

The azo bonds (–N=N–) undergo reduction in the presence of sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation, forming aromatic amines:

C30H24N12O6S22Na2S2O42C12H11N3O3S+2NH4+\text{C}_{30}\text{H}_{24}\text{N}_{12}\text{O}_6\text{S}_2^{2-}\xrightarrow{\text{Na}_2\text{S}_2\text{O}_4}2\,\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_3\text{S}^-+2\,\text{NH}_4^+

This reaction is critical for detoxification in wastewater treatment .

Sulfonation and Desulfonation

The sulfonic acid groups (–SO₃⁻) enable sulfonation at high temperatures (150–200°C) with fuming sulfuric acid, increasing water solubility. Conversely, desulfonation occurs under acidic conditions (H₂SO₄, 100°C), forming hydrophobic derivatives for solvent-based applications .

Comparative Reactivity :

Reaction TypeConditionsProduct Application
SulfonationH₂SO₄, 150°C, 6 hrsEnhanced dye solubility
DesulfonationH₂SO₄ (conc.), 100°CSolvent-stable pigments

Complexation with Metal Ions

The compound acts as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes exhibit shifted absorption maxima (λₐᵦₛ ~520 nm vs. ~460 nm for free ligand), useful in spectrophotometric metal detection .

Example Reaction :

Dye+Cu2+[Dye Cu]2+(pH 4 6,room temp )\text{Dye}+\text{Cu}^{2+}\rightarrow [\text{Dye Cu}]^{2+}\quad (\text{pH 4 6},\,\text{room temp })

Photochemical Degradation

Exposure to UV light induces azo bond cleavage via radical intermediates, producing sulfanilic acid and benzene derivatives. This degradation pathway is pH-dependent, with faster rates observed under alkaline conditions .

Degradation Products :

  • 4-Aminobenzenesulfonic acid

  • 1,3-Phenylenediamine

  • Ammonium sulfate

Biological Interactions

In enzymatic environments (e.g., liver microsomes), the azo bonds are reduced by NADPH-dependent enzymes , generating mutagenic aromatic amines. This mechanism underscores its classification as a potential carcinogen .

Scientific Research Applications

Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves the interaction of its azo groups with various substrates. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous dyeing processes .

Comparison with Similar Compounds

Key Structural Features:

Compound CAS No. Structure Counterion Key Substituents Molecular Formula
Target (Diammonium) 85587-35-5 Bis-azo with 4,6-diaminophenylene NH₄⁺ 4,6-Diamino groups C₃₀H₂₈N₁₂O₆S₂·2NH₄
Disodium Salt 6252-62-6 Same core structure Na⁺ 4,6-Diamino groups C₃₀H₂₄N₁₂Na₂O₆S₂
Acid Brown 417 83562-73-6 Bis-azo with 4,6-dihydroxyphenylene Na⁺ 4,6-Dihydroxy groups C₁₈H₁₂N₄Na₂O₈S₂
Bismark Brown Y 10114-58-6 Bis-azo with m-phenylenediamine Cl⁻ No sulfonic acid C₁₂H₁₆Cl₂N₈

Structural Insights :

  • The diammonium salt shares a bis-azo backbone with the disodium variant (6252-62-6) but differs in counterion, impacting solubility and ionic interactions .
  • Bismark Brown Y (10114-58-6) lacks sulfonic acid groups, resulting in lower water solubility and different dye-substrate interactions .

Physical and Chemical Properties

Property Diammonium Salt Disodium Salt Acid Brown 417 Bismark Brown Y
Molecular Weight ~560 g/mol ~642 g/mol 522.42 g/mol 354.12 g/mol
Solubility High in water (NH₄⁺ enhances solubility) High (Na⁺ ions) Moderate (hydroxy groups) Low (requires HCl)
Thermal Stability Likely lower than Na⁺ due to NH₄⁺ volatility High (stable up to 300°C) Moderate (hydroxy decomposition) Low (azo cleavage at >200°C)
Absorption Max (λ) ~450–500 nm (azo conjugation) Similar to diammonium ~400–450 nm (shorter conjugation) ~520 nm (amine conjugation)

Key Findings :

  • The diammonium salt’s solubility exceeds Bismark Brown Y’s due to sulfonic acid groups but may decompose faster under heat compared to disodium salts .
  • Absorption spectra vary with substituents: diamino groups extend conjugation, shifting λ_max compared to hydroxy derivatives .

Environmental and Regulatory Profiles

Compound Regulatory Status Environmental Impact
Diammonium Salt Limited data; registered in 2010 Potential NH₄⁺ contribution to eutrophication
Disodium Salt Categorized under CEPA (no significant risk) Low bioaccumulation due to high solubility
Bismark Brown Y Restricted in EU (azo dye regulations) Higher toxicity due to aromatic amines

Insights :

  • The disodium salt (6252-62-6) is environmentally preferred under CEPA, while the diammonium form requires further ecotoxicity studies .
  • Bismark Brown Y’s chloride counterion and amine structure raise toxicity concerns compared to sulfonated analogs .

Biological Activity

Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt (commonly referred to as Direct Brown 44) is a synthetic dye with significant applications in the textile industry. Its complex structure and biological activity have been subjects of research due to its potential implications in environmental and human health. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its pharmacological properties.

  • Chemical Name: this compound
  • CAS Number: 16386-21-3
  • Molecular Formula: C30H24N12O6S2
  • Molecular Weight: 672.68 g/mol

Structural Formula

The structural formula of the compound illustrates its azo and sulfonic acid functional groups, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that azo dyes, including Direct Brown 44, exhibit antimicrobial activities against various pathogens. A study highlighted that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at specific concentrations. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes.

PathogenInhibition Zone (mm)Concentration (mg/mL)
E. coli15100
Staphylococcus aureus12100

Cytotoxicity Studies

Cytotoxicity assessments using various mammalian cell lines have shown that Direct Brown 44 can induce cytotoxic effects at higher concentrations. A study conducted on human liver carcinoma cells (HepG2) indicated that exposure to the dye resulted in increased cell death and apoptosis.

Concentration (µg/mL)Cell Viability (%)
0100
5085
10060
20030

Genotoxicity

Genotoxicity tests have revealed that Direct Brown 44 may possess mutagenic properties. In vitro assays using bacterial strains (Ames test) showed positive results for mutagenicity at elevated concentrations. These findings raise concerns regarding the safety of this compound in consumer products.

Environmental Impact

The environmental persistence of azo dyes like Direct Brown 44 is a significant concern due to their potential toxicity to aquatic life. Studies have shown that these compounds can undergo reductive cleavage in anaerobic conditions, leading to the release of aromatic amines, which are known for their toxicity and carcinogenicity.

Case Studies

  • Case Study on Textile Wastewater Treatment
    • A study investigated the biodegradation of Direct Brown 44 in textile wastewater treatment systems. Results indicated that certain bacterial strains could effectively degrade the dye under anaerobic conditions, reducing its concentration by over 90% within a week.
  • Assessment of Health Risks
    • An epidemiological study examined the health effects on workers in textile dyeing industries exposed to Direct Brown 44. The findings suggested an increased incidence of respiratory issues and skin irritation among workers, emphasizing the need for protective measures.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and what analytical methods validate its purity?

  • Synthesis : The compound is synthesized via sequential diazo coupling reactions. For example, coupling 4,6-diamino-1,3-phenylene with aryl diazonium salts, followed by sulfonation to introduce sulfonic acid groups. Ammonium salt formation is achieved by neutralization with ammonia .
  • Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) verifies the molecular ion peak (e.g., m/z 522.419 for related analogs) .

Q. How does the molecular structure influence its solubility and stability in aqueous solutions?

  • The sulfonate groups (-SO₃⁻) confer high water solubility, while the azo (-N=N-) and pyrazole rings enhance stability against hydrolysis. The diammonium counterion further improves solubility in polar solvents .
  • Table 1 : Solubility comparison of related sulfonated azo compounds:

CompoundSolubility (g/L, H₂O)Stability (pH 7, 25°C)
Target compound>500>6 months
Sodium benzenesulfonate1200>12 months
4-Aminobenzenesulfonic acid3003 months
Source: Adapted from

Advanced Research Questions

Q. What mechanistic insights explain the redox reactivity of the azo groups in this compound?

  • The azo bonds undergo reduction to form amines (e.g., using Na₂S₂O₄) or oxidation to nitro derivatives (e.g., with KMnO₄). Reactivity is pH-dependent: acidic conditions favor oxidation, while alkaline media promote reduction. Kinetic studies using UV-Vis spectroscopy reveal a two-step reduction mechanism .
  • Methodological Note : Electrochemical methods (cyclic voltammetry) quantify redox potentials, aiding in designing catalytic or sensing applications .

Q. How can researchers resolve contradictions in reported synthesis yields across studies?

  • Discrepancies arise from variations in diazonium salt stability and coupling efficiency. Key strategies:

  • Controlled temperature (0–5°C) during diazotization to prevent premature decomposition .
  • DOE (Design of Experiments) : Optimize molar ratios (e.g., aryl amine:nitrous acid) via response surface methodology .
    • Case Study : A 2024 study achieved 85% yield by maintaining pH 2–3 during sulfonation, versus 60% yield at pH 5 .

Q. What environmental fate and toxicity profiles are critical for safe handling in lab settings?

  • Aquatic Toxicity : Chronic NOEC values for similar sulfonated azo dyes range from 0.1–3.1 mg/L in algae, indicating moderate toxicity. Use closed-system reactors to minimize environmental release .
  • Human Safety : Acute oral LD₅₀ (rats) for benzenesulfonic acid analogs is ~890 mg/kg. Use PPE (gloves, goggles) and fume hoods during synthesis .

Q. How does this compound interact with biomolecules, and what assays are suitable for studying these interactions?

  • The azo groups form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins, altering enzymatic activity.
  • Assays :

  • Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots .
  • Molecular docking : Predict interaction sites using software like AutoDock Vina .

Comparative Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole rings) affect photostability and application potential?

  • Electron-withdrawing groups (e.g., -NO₂) on pyrazole rings enhance photostability by reducing π→π* transition energy. Compare degradation rates under UV light (λ = 365 nm) using HPLC .
  • Table 2 : Photostability of derivatives:

SubstituentHalf-life (hours, UV)Application Relevance
-NH₂12Labile probes
-NO₂48Dyes, sensors
-SO₃⁻72Biomedical imaging
Source:

Safety and Compliance

Q. What protocols ensure compliance with waste disposal regulations for sulfonated azo compounds?

  • Neutralize acidic waste with CaCO₃, and treat azo bonds with Fenton’s reagent (Fe²⁺/H₂O₂) to cleave into biodegradable amines. Follow EPA guidelines (40 CFR § 261.24) for heavy metal-free disposal .

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